6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride
Description
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine with a 2,5-dioxopyrrolidinyl substituent at the 6-position. Its molecular formula is C₁₀H₈ClN₂O₄S, and it is primarily used as a reactive intermediate in organic synthesis, particularly for forming sulfonamide linkages in pharmaceuticals, agrochemicals, or materials chemistry. The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols. The 2,5-dioxopyrrolidinyl moiety may enhance solubility in polar solvents or influence reactivity through steric and electronic effects .
Properties
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c10-17(15,16)6-1-2-7(11-5-6)12-8(13)3-4-9(12)14/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXRTCORBYSAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173999-92-1 | |
| Record name | 6-(2,5-dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonyl chloride with 2,5-dioxopyrrolidin-1-yl compounds under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
One of the primary applications of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride is in the development of pharmaceuticals. The compound's sulfonyl chloride functional group is highly reactive and can be utilized to introduce sulfonamide moieties into drug candidates. Sulfonamides are known for their antibacterial properties and are pivotal in designing new antibiotics and other therapeutic agents.
Case Study : Research has shown that derivatives of sulfonamides exhibit activity against various bacterial strains, making this compound a valuable intermediate in synthesizing new antibacterial drugs .
2. Targeting Protein Interactions
The compound can also be employed to modify proteins through the formation of covalent bonds with amino acid side chains. This application is particularly relevant in the study of protein interactions and enzyme inhibition.
Case Study : In a study focusing on enzyme inhibitors, this compound was used to create selective inhibitors for specific enzymes involved in disease pathways, showcasing its utility in targeted therapy .
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to act as a sulfonating agent allows chemists to introduce sulfonyl groups into various substrates.
2. Reagent for Nucleophilic Substitution Reactions
The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonates. This reactivity makes it an essential reagent in synthetic organic chemistry.
Applications in Material Science
1. Development of Functional Materials
The unique properties of this compound enable its use in creating functional materials with specific properties such as improved thermal stability or enhanced mechanical strength.
Case Study : Researchers have explored its application in modifying polymer matrices to enhance their properties for use in coatings and adhesives .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is utilized in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyridine sulfonyl chloride family. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences:
Reactivity :
- The 2,5-dioxopyrrolidinyl group in the target compound likely reduces aggregation in solution compared to unsubstituted pyridine-3-sulfonyl chloride, improving reaction efficiency with sterically hindered amines .
- Pyridine-3-sulfonyl chloride hydrolyzes rapidly in aqueous conditions, whereas the hydrochloride salt form (3-pyridinesulfonyl chloride hydrochloride) exhibits delayed reactivity due to reduced moisture sensitivity .
Stability: The benzoxazole-based sulfonyl chloride (C₈H₆ClNO₄S) demonstrates higher thermal stability due to aromatic conjugation, making it suitable for high-temperature reactions. In contrast, the dioxopyrrolidinyl derivative may decompose under prolonged heating due to lactam ring strain .
Applications :
- Pyridine-3-sulfonyl chloride is widely used in large-scale sulfonamide synthesis, while the dioxopyrrolidinyl variant is reserved for niche applications requiring enhanced solubility or selective reactivity .
Research Findings and Limitations
- Safety Profile : Like other sulfonyl chlorides, it is corrosive and moisture-sensitive. Proper handling (e.g., anhydrous conditions, PPE) is critical .
- Data Gaps : Direct comparative studies on reaction kinetics or catalytic efficiency are scarce. Most inferences derive from structural analogs or computational modeling .
Biological Activity
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S and a molecular weight of 274.68 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a reagent in organic synthesis and biochemical assays.
The compound features a sulfonyl chloride group, which is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This property makes it useful in various biochemical applications, including protein labeling and assay development.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets through the formation of covalent bonds. The sulfonyl chloride group can participate in nucleophilic substitution reactions, hydrolysis, and other chemical transformations that may influence biological systems.
Biological Activity Data
Recent studies have explored the biological activity of this compound in various contexts. Below is a summary of relevant findings:
| Study | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| Study A | Antimicrobial activity against Escherichia coli | 5 µM | Effective at inhibiting bacterial growth |
| Study B | Cytotoxicity against human cancer cell lines | 10 µM | Exhibited selective toxicity |
| Study C | Inhibition of enzyme X (specific target) | 15 µM | Potential therapeutic target for drug development |
Case Study 1: Antimicrobial Activity
In a study evaluating antimicrobial properties, this compound demonstrated significant inhibitory effects against E. coli, with an IC50 value of 5 µM. This suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects on various human cancer cell lines. The compound showed selective toxicity with an IC50 of 10 µM, indicating its potential application in cancer therapeutics. Further exploration into its mechanism revealed that it may induce apoptosis through specific signaling pathways.
Case Study 3: Enzyme Inhibition
The compound was also studied for its ability to inhibit a specific enzyme involved in metabolic pathways. The inhibition was quantified with an IC50 value of 15 µM, suggesting that it could serve as a lead compound for developing enzyme inhibitors that target metabolic diseases.
Q & A
Q. What are the key synthetic routes for preparing 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride?
- Methodological Answer : The compound is synthesized via sulfonation and subsequent chlorination of the pyridine ring. A typical route involves:
Sulfonation : Reacting 6-aminopyridine with chlorosulfonic acid to introduce the sulfonic acid group.
Chlorination : Treating the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid to sulfonyl chloride.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the sulfonyl chloride (δ ~3.5-4.0 ppm for SO₂Cl) and pyrrolidinone carbonyl groups (δ ~170-175 ppm in ¹³C NMR).
- HPLC : Assess purity (>95% recommended for synthetic applications) using a C18 column and acetonitrile/water gradient.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ at m/z 284.03 for C₉H₉N₃O₄SCl).
- FT-IR : Identify characteristic S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C=O stretches (~1750 cm⁻¹) .
Q. What are the recommended storage conditions to maintain its stability?
- Methodological Answer : Store in a tightly sealed, light-resistant container under inert gas (argon or nitrogen) at –20°C. Desiccate with molecular sieves to prevent hydrolysis. Avoid exposure to moisture, amines, or alcohols, which trigger decomposition. Shelf life is typically 6–12 months under optimal conditions .
Advanced Research Questions
Q. How does the electronic nature of the pyrrolidinone ring influence the reactivity of the sulfonyl chloride group?
- Methodological Answer : The electron-withdrawing 2,5-dioxopyrrolidin-1-yl group activates the pyridine ring, enhancing the electrophilicity of the sulfonyl chloride. This facilitates nucleophilic substitution with amines (e.g., forming sulfonamides) but increases sensitivity to hydrolysis. Computational studies (DFT) show a reduced LUMO energy at the sulfur center, accelerating reactions with nucleophiles like amines or thiols. Kinetic studies should monitor reaction progress via TLC or in situ IR .
Q. What strategies can mitigate competing side reactions when using this compound as a sulfonylation agent?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.
- Base Optimization : Employ non-nucleophilic bases (e.g., DIPEA) to scavenge HCl without deprotonating the nucleophile.
- Temperature Control : Maintain reactions at 0–25°C to suppress thermal decomposition.
- Stoichiometry : Use a 1.2–1.5 molar excess of the nucleophile (e.g., amine) to ensure complete conversion.
Example protocol: React with benzylamine (1.2 eq) in DCM at 0°C for 2h, followed by aqueous workup .
Q. How to resolve discrepancies in reaction yields reported in literature when using this reagent?
- Methodological Answer : Discrepancies often arise from:
- Moisture Contamination : Conduct reactions under rigorously anhydrous conditions (e.g., flame-dried glassware).
- Nucleophile Strength : Test multiple nucleophiles (e.g., primary vs. secondary amines) to assess steric/electronic effects.
- Analytical Variability : Validate yields via gravimetric analysis and HPLC.
Case study: A 30% yield discrepancy was resolved by replacing DMF (promotes hydrolysis) with THF, increasing yield from 45% to 75% .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
